Product packaging for 2-(2-Aminoethyl)isothiourea dihydrobromide(Cat. No.:CAS No. 56-10-0)

2-(2-Aminoethyl)isothiourea dihydrobromide

Cat. No.: B1666857
CAS No.: 56-10-0
M. Wt: 281.02 g/mol
InChI Key: XDVMCVGTDUKDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Isothiourea Chemistry

From a chemical standpoint, 2-(2-Aminoethyl)isothiourea dihydrobromide is a derivative of isothiourea. Isothioureas are a class of organosulfur compounds that are isomers of thiourea (B124793). While thiourea exists predominantly in the thione form (C=S), isothioureas possess a C=N double bond and a C-S single bond. The isothiouronium core of AET is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen and a sulfur atom.

The reactivity of AET is largely dictated by this isothiouronium group. A key feature is its function as a disulfide reducing agent. Although it lacks a free thiol (-SH) group, AET reacts with water to transiently form thiol intermediates, which are capable of reducing disulfide bonds in proteins and other molecules. This property places it in the category of thiol-based reducing agents, alongside compounds like 2-mercaptoethanol (B42355) and dithiothreitol (B142953) (DTT).

The structure of AET, with its aminoethyl side chain, influences its biological activity. Structure-activity relationship studies on various isothiourea derivatives have demonstrated that modifications to the side chains can significantly alter their biological effects, including their antimicrobial and enzyme inhibitory properties. For instance, the presence of specific substituents on the isothiourea scaffold has been shown to be crucial for activities such as inducing spherical cells in bacteria or inhibiting enzymes like Leishmania amazonensis.

Historical Significance and Evolution of Research Applications

The scientific interest in this compound has evolved considerably over the decades, with its applications expanding from radiation protection to enzyme inhibition and hematological research.

Early Research: A Focus on Radioprotection

Historically, AET was extensively investigated for its radioprotective properties. lookchem.com Research in this area focused on its ability to mitigate the harmful effects of ionizing radiation, such as X-rays, on biological systems. lookchem.com The mechanism of its radioprotective action is believed to involve the scavenging of free radicals generated by radiation, thereby preventing damage to critical cellular components like DNA. nih.gov Studies have shown that AET can provide significant protection against radiation-induced damage. nih.gov The effectiveness of isothiourea derivatives as radioprotective agents has been linked to their ability to inhibit nitric oxide synthase (NOS), suggesting a complex mechanism of action. nih.gov

A Shift in Focus: Nitric Oxide Synthase Inhibition

A significant development in the research trajectory of AET was the discovery of its potent inhibitory activity against nitric oxide synthase (NOS) isoforms. nih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. rsc.org AET was identified as a non-selective inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). lookchem.com

This discovery opened up new avenues for its use as a pharmacological tool to study the roles of NO in health and disease. The inhibitory constants (Ki) of AET for the human NOS isoforms have been determined, providing quantitative measures of its potency. lookchem.com

Inhibition of Human Nitric Oxide Synthase (NOS) Isoforms by AET

NOS Isoform Ki (μM)
nNOS 1.8
eNOS 2.1

This table presents the inhibitory constants (Ki) of this compound for the three human nitric oxide synthase isoforms.

Niche Applications: Hematology Research

In addition to its roles in radioprotection and enzyme inhibition, AET found a specific application in hematology research. One notable use is in the treatment of red blood cells to create PNH-like cells for in vitro studies. wikipedia.org This application, documented in research from 1969, highlights the compound's utility in creating experimental models to investigate specific hematological conditions. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H11Br2N3S B1666857 2-(2-Aminoethyl)isothiourea dihydrobromide CAS No. 56-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVMCVGTDUKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride)
Record name beta-Aminoethylisothiuronium Bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-10-0
Record name beta-Aminoethylisothiuronium Bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-2-aminoethylthiouronium bromide hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Transformations

Established Synthetic Pathways for 2-(2-Aminoethyl)isothiourea Dihydrobromide

The preparation of this compound can be achieved through several established synthetic routes, primarily involving the reaction of precursor molecules. The choice of pathway often depends on the desired purity and scale of the synthesis.

Synthesis from Precursor Molecules

One common method for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with thiourea (B124793). Another established route utilizes the reaction of ethylenimine with thiourea hydrobromide.

A frequently employed laboratory-scale synthesis involves the use of cycloethylamine, hydrobromic acid, and thiourea as starting materials. In this procedure, thiourea is first mixed with hydrobromic acid. Subsequently, cycloethylamine is added dropwise while maintaining the reaction temperature below 150°C. Upon completion of the reaction, the mixture is treated with activated carbon for decolorization and then filtered. The filtrate is then subjected to dehydration under reduced pressure. As the solution cools to below 50°C, crystals of this compound precipitate. The crystalline product is then collected by filtration and washed with absolute ethanol (B145695) to yield the final product. chemicalbook.comchemdad.com

Precursor 1Precursor 2Reagents/ConditionsProduct
2-Bromoethylamine hydrobromideThiourea-This compound
EthylenimineThiourea hydrobromide-This compound
CycloethylamineThioureaHydrobromic acid, <150°CThis compound

Optimization of Reaction Conditions for Research Purity

Achieving high purity of this compound is crucial for its application in research settings. Optimization of reaction and purification conditions plays a key role in this regard. The purity of the final product is often assessed by techniques such as Thin Layer Chromatography (TLC).

Crystallization is a primary method for the purification of this compound. The choice of solvent system is critical for effective purification. Commonly used solvents for crystallization include absolute ethanol/ethyl acetate (B1210297) or methanol. chemicalbook.com The process involves dissolving the crude product in a minimal amount of the hot solvent mixture and allowing it to cool slowly, which promotes the formation of well-defined crystals while impurities remain in the mother liquor.

Key parameters that can be optimized during crystallization to enhance purity include the cooling rate, the solvent ratio, and the final temperature. A slower cooling rate generally leads to larger and purer crystals. The ratio of the solvents in a mixed solvent system can be fine-tuned to maximize the solubility of the compound at high temperatures and minimize it at low temperatures, thereby increasing the yield and purity of the crystallized product.

ParameterEffect on PurityTypical Conditions
Crystallization Solvent Influences crystal formation and impurity removalAbsolute Ethanol/Ethyl Acetate or Methanol chemicalbook.com
Cooling Rate Slower cooling promotes larger, purer crystalsGradual cooling from boiling point to room temperature or below
Final Temperature Lower temperatures increase yield but may trap impuritiesTypically cooled to room temperature or 0-4°C
Washing Removes residual impurities from crystal surfacesWashing with cold, absolute ethanol chemicalbook.comchemdad.com

Derivatization Approaches for Novel Isothiourea Compounds

The isothiourea moiety in this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially unique chemical and biological properties. Multicomponent reactions and catalyzed synthesis are two prominent strategies for achieving such derivatizations.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to generating libraries of complex molecules from simple starting materials. While specific examples of MCRs starting directly from this compound are not extensively documented, the isothiourea functional group is known to participate in various MCRs.

For instance, the Passerini and Ugi reactions are powerful MCRs that often involve isocyanides as key components. It is conceivable that derivatives of this compound, where the primary amino group is transformed into an isocyanide, could serve as substrates in such reactions to generate novel, complex isothiourea-containing compounds. These reactions allow for the rapid assembly of diverse molecular scaffolds, which is highly valuable in medicinal chemistry and drug discovery.

Catalyzed Synthesis of Isothiourea Derivatives

Catalysis provides another powerful avenue for the derivatization of isothioureas. Isothioureas themselves can act as organocatalysts in a variety of chemical transformations. For example, chiral isothioureas have been successfully employed as catalysts in enantioselective synthesis, including formal [2+2] cycloadditions.

Furthermore, the isothiourea core can be modified through catalyzed reactions. For example, transition metal-catalyzed cross-coupling reactions could potentially be used to introduce aryl or other functional groups onto the isothiourea backbone, provided a suitable handle for coupling is present or can be introduced. While specific catalyzed derivatizations of this compound are not widely reported, the principles of modern catalytic chemistry suggest that such transformations are feasible and could lead to the discovery of novel isothiourea derivatives.

Decomposition and Reactivity in Specific Research Environments

This compound exhibits specific reactivity and decomposition patterns under certain conditions, which is an important consideration in its handling and application in research.

The compound is known to be hygroscopic and should be stored in a dry atmosphere. chemicalbook.comchemdad.com In the presence of water, it can undergo hydrolysis.

One of the most well-documented transformations of this compound is its cyclization upon heating in solution. When refluxed in ethanol for 16 hours or in water for 30 minutes, it undergoes intramolecular cyclization to form 2-amino-2-thiazoline hydrobromide. chemicalbook.comchemdad.com This transformation involves the nucleophilic attack of the terminal amino group on the carbon of the isothiourea moiety, with subsequent elimination of ammonia.

ConditionDecomposition ProductReference
Reflux in Ethanol (16 hours)2-Amino-2-thiazoline hydrobromide chemicalbook.comchemdad.com
Reflux in Water (30 minutes)2-Amino-2-thiazoline hydrobromide chemicalbook.comchemdad.com

This reactivity highlights the importance of controlling temperature and solvent conditions when working with this compound to prevent the formation of this cyclized byproduct, especially in experimental setups where the parent compound's integrity is crucial.

Molecular Mechanisms of Action and Biological Pathways

Nitric Oxide Synthase (NOS) Inhibition

2-(2-Aminoethyl)isothiourea (AET) is recognized as a potent inhibitor of nitric oxide synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule.

AET demonstrates a non-selective inhibition profile, meaning it targets all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). apexbt.comchemdad.comkrackeler.com This broad-spectrum inhibition is a key characteristic of its biological activity. apexbt.comchemdad.com The compound acts as a competitive inhibitor at the L-arginine binding site of the enzymes. nih.govnih.gov Research has established that isothioureas, the class of compounds to which AET belongs, represent a significant class of NOS inhibitors. nih.gov While some isothioureas exhibit selectivity for one isoform over others, AET is characterized by its ability to potently inhibit all three. nih.govnih.gov

Despite its non-selective nature, AET displays differential potency and inhibition kinetics across the NOS isoforms. The inhibitory constants (Ki) for human NOS isoforms have been determined, highlighting these differences. AET is most potent against iNOS, followed by nNOS and then eNOS. apexbt.comchemdad.com

Table 1: Inhibition Constants (Ki) of AET for Human NOS Isoforms

NOS Isoform Ki Value (μM)
nNOS 1.8 apexbt.comchemdad.com
eNOS 2.1 apexbt.comchemdad.com
iNOS 0.59 apexbt.comchemdad.com

The inhibition of NOS by AET is competitive with L-arginine, the natural substrate for the enzyme. nih.govnih.gov Unlike some other potent NOS inhibitors, the inhibition by certain isothioureas like S-ethylisothiourea shows no time dependence. researchgate.net The inhibition of iNOS activity by S-substituted isothioureas, including AET, can be dose-dependently prevented by an excess of L-arginine, further supporting the competitive inhibition mechanism. nih.govnih.gov

Reduction-Oxidation Processes

AET is also known for its activity as a reducing agent, particularly in the context of disulfide bonds.

AET functions as a disulfide reducing agent despite not having a free thiol (-SH) group in its native structure. wikipedia.org The mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this type of reaction, a nucleophile attacks one of the sulfur atoms in the disulfide bond, leading to its cleavage. researchgate.net In biological systems, this is a common mechanism for the reduction of disulfide bonds by oxidoreductase enzymes. researchgate.net

The reducing activity of AET is attributed to its ability to form thiol intermediates. wikipedia.org In an aqueous solution, AET can decompose or rearrange to form transient thiol-containing compounds. wikipedia.orgnih.gov These intermediates, which possess a free sulfhydryl group, are then capable of acting on disulfide bonds in a manner similar to classic reducing agents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355). wikipedia.org One such proposed intramolecular rearrangement leads to the formation of mercaptoethylguanidine. nih.gov

Interaction with Cellular Components

AET has been shown to interact with and influence various cellular components and processes. One notable application is in hematology, where red blood cells are treated with AET to create PNH-like cells for research purposes. This treatment alters the cell membrane, making the cells susceptible to lysis by complement, mimicking the conditions of Paroxysmal Nocturnal Hemoglobinuria.

Furthermore, studies have indicated that AET treatment can affect cell proliferation. In one study, AET administration to rats influenced the proliferation of intestinal epithelial cells, with the most significant changes observed in the duodenum of aging rats, where an increase in the number of villous epithelial columnar cells and a higher level of mitotic activity in the crypts were noted. nih.gov

DNA Binding and Damage Protection

2-(2-Aminoethyl)isothiourea dihydrobromide is recognized for its radioprotective properties, offering protection to cells against the damaging effects of ionizing radiation. One of the primary mechanisms underlying this protective effect is its ability to mitigate DNA damage. nih.gov The compound is thought to function as a scavenger of free radicals, which are highly reactive species generated by ionizing radiation that can cause significant damage to cellular macromolecules, including DNA. By neutralizing these radicals, this compound helps to preserve the integrity of the genetic material.

Further research suggests that the radioprotective action of isothiourea derivatives is correlated with their ability to inhibit nitric oxide synthase (NOS). nih.gov Inhibition of NOS can lead to circulatory hypoxia, a state of reduced oxygen supply, which can make cells more resistant to radiation damage. Moreover, it has been noted that this compound can directly interact with DNA, binding to it to prevent damage. nih.gov This binding is a key aspect of its function as a radiation-protective agent. The premise that the biological damage imparted by DNA-incorporated emitters is primarily mediated by radicals, and thus indirect in nature, is supported by the observed dose modification factors for this compound. nih.gov

Table 1: Research Findings on DNA Damage Protection by this compound

Study Focus Experimental Model Key Findings Reference
Radioprotection against internal radionuclides Spermatogenesis in mouse testis Substantial mitigation of radiation damage from 125IUdR and H125IPDM. nih.gov
Correlation with NO-inhibitory activity Gamma-irradiated mice Radioprotective effect is linked to the inhibition of endogenous nitric oxide synthesis. nih.gov
General Protective Mechanism Not specified Can inhibit DNA damage by binding to the DNA molecule. nih.gov

Modulation of Complement Regulatory Proteins

A significant aspect of the biological activity of this compound is its ability to modulate the complement system, a critical component of the innate immune response. The compound has been shown to increase the susceptibility of blood cells, particularly erythrocytes, to complement-mediated lysis. nih.gov This effect is achieved by disrupting the function of key membrane-bound complement regulatory proteins. Treatment of normal human erythrocytes with this compound induces a phenotype that mimics Paroxysmal Nocturnal Hemoglobinuria (PNH), a disorder characterized by the deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, including several complement regulators. nih.gov

The increased sensitivity to complement-mediated destruction is a result of the structural and functional disruption of these regulatory proteins, which are essential for protecting host cells from accidental attack by the complement system. nih.gov

Decay Accelerating Factor (DAF), also known as CD55, is a GPI-anchored protein that plays a crucial role in preventing the amplification of the complement cascade on cell surfaces by accelerating the decay of C3 convertases. Treatment with this compound has been demonstrated to diminish the function of DAF. Following treatment, antibody binding to DAF on erythrocytes is reduced by approximately 50%, indicating a structural alteration of the protein. nih.gov This impairment of DAF leads to increased C3 convertase activity on the cell surface, contributing to the heightened susceptibility to complement-mediated lysis. nih.gov

The Membrane Inhibitor of Reactive Lysis (MIRL), or CD59, is another GPI-anchored protein that is a key regulator of the terminal complement pathway. It functions to prevent the formation of the Membrane Attack Complex (MAC), the pore-forming structure that ultimately leads to cell lysis. Research has shown that this compound treatment leads to the inactivation of MIRL. In fact, the susceptibility of treated cells to acidified serum lysis is primarily attributed to the inactivation of this protein. nih.gov Following treatment, erythrocyte MIRL is no longer recognized in situ by antibodies, suggesting a significant conformational change. nih.gov Unexpectedly, studies have also revealed that in acidified serum, MIRL, alongside DAF, controls the activity of the amplification C3 convertase of the alternative pathway. nih.gov

Complement Receptor Type 1 (CR1, or CD35) is a transmembrane glycoprotein, not a GPI-anchored protein, that also plays a role in regulating complement activation. It acts as a cofactor for Factor I-mediated cleavage of C3b and C4b. Treatment of erythrocytes with this compound also affects the function of CR1. Following treatment, CR1 on the erythrocyte surface is no longer recognized by antibodies, and its capacity to serve as a cofactor for the cleavage of iC3b to C3c and C3dg is lost. nih.gov This disruption of CR1 function further contributes to the dysregulation of the complement system on the cell surface.

Table 2: Effects of this compound on Complement Regulatory Proteins

Protein Effect of Treatment Functional Consequence Reference
Decay Accelerating Factor (DAF) Diminished antibody binding (approx. 50%) Increased C3 convertase activity nih.gov
Membrane Inhibitor of Reactive Lysis (MIRL) Loss of antibody recognition Inactivation, leading to susceptibility to lysis; also affects C3 convertase in acidified serum nih.gov
Complement Receptor Type 1 (CR1) Loss of antibody recognition Loss of cofactor activity for Factor I-mediated cleavage of iC3b nih.gov

Pharmacological and Biomedical Research Investigations

Radioprotective Efficacy and Mechanisms

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly known as AET, has been the subject of significant research regarding its capacity to protect biological systems from the damaging effects of ionizing radiation.

In vitro research has been crucial in elucidating the mechanisms by which AET confers radioprotection at a cellular level. The primary mechanism is believed to be mediated by its antioxidant properties and its ability to scavenge free radicals. researchgate.netmdpi.commdpi.com Ionizing radiation's interaction with biological molecules leads to the production of free radicals, which can cause widespread cellular damage. mdpi.com AET is thought to mitigate this damage by neutralizing these reactive species. nih.gov Studies suggest that the protective mechanism is primarily radical-mediated and therefore indirect in nature. nih.gov

Further research indicates that antioxidants like AET may also diminish or nullify the signals that produce radiation-induced bystander effects (RIBE), where non-irradiated cells exhibit damage after receiving signals from irradiated cells. mdpi.com By suppressing the formation of reactive species, AET can help protect cells from both direct radiation damage and these secondary effects. mdpi.com

The radioprotective efficacy of AET has been evaluated in comparison to and in combination with other protective agents in animal models. These studies often use metrics like the protectant dose ensuring 50% survival (PD50) or the Dose Reduction Factor (DRF), which quantifies the extent to which a radioprotector reduces the effective dose of radiation.

In one comparative study in mice, the PD50 for AET administered individually was 166 mg/kg, while for serotonin, it was 37 mg/kg. nih.gov When combined with other agents, AET has shown synergistic effects. A combination of AET and Serotonin displayed a maximum synergistic action. nih.gov Similarly, a mixture of AET and mexamine was found to extend its protective effect on hematopoietic stem cells for up to 5 hours after injection, achieving a maximum DRF of 1.53 within 30 minutes. nih.gov The combination of ATP and AET was most effective at a ratio of 11:1. nih.gov

Comparative Efficacy of AET and Other Radioprotectants in Mice
Agent(s)MetricValueReference
AET (single agent)PD50166 mg/kg nih.gov
Serotonin (single agent)PD5037 mg/kg nih.gov
AET + MexamineDRF (LD50/30)1.53 (max at 30 min) nih.gov
AET + SerotoninOptimal Ratio for Synergy4:1 nih.gov
ATP + AETOptimal Ratio for Efficacy11:1 nih.gov

Hematological Applications

AET has been utilized extensively in hematological research as a tool to modify red blood cells in vitro, inducing characteristics that mimic a specific rare blood disorder. nih.govwikipedia.org

Paroxysmal nocturnal hemoglobinuria (PNH) is an acquired disorder where red blood cells are deficient in glycosylphosphatidylinositol (GPI)-anchored proteins, making them highly susceptible to destruction by the complement system. karger.comnih.gov Two key GPI-anchored proteins that regulate complement on the cell surface are CD55 (Decay Accelerating Factor, DAF) and CD59 (Membrane Inhibitor of Reactive Lysis, MIRL). nih.gov

Treatment of normal human erythrocytes with the sulfhydryl reagent AET induces a PNH-like phenotype by disrupting the structural and functional integrity of these crucial complement regulatory proteins. nih.govnih.gov Research has shown that AET treatment leads to the complete functional and structural disruption of MIRL and Complement Receptor 1 (CR1), while the integrity of DAF is partially disrupted. nih.gov This chemical modification renders the cells abnormally sensitive to complement-mediated lysis, making them a valuable in vitro model for studying PNH. nih.gov

Effect of AET Treatment on Erythrocyte Complement Regulatory Proteins
ProteinFunctionEffect of AETReference
DAF (CD55)Accelerates decay of C3 convertasesPartially disrupted; antibody binding diminished by ~50% nih.gov
MIRL (CD59)Inhibits formation of the Membrane Attack Complex (MAC)Completely disrupted; functional activity destroyed nih.gov
CR1Cofactor for factor I-mediated cleavage of C3bCompletely disrupted; no longer recognized by antibodies nih.gov

The AET-induced disruption of complement regulatory proteins directly increases the susceptibility of erythrocytes to lysis. nih.gov The inactivation of MIRL is the primary reason for the heightened susceptibility of AET-treated cells to acidified serum lysis. nih.gov This loss of MIRL function means the cells can no longer effectively inhibit the final stage of the complement cascade—the formation of the membrane attack complex (MAC), which creates pores in the cell membrane, leading to lysis. nih.govnih.gov

Studies comparing normal, PNH, and AET-treated cells have demonstrated that when the complement system is activated, there is increased binding of complement components C3 and C9 to AET-treated cells. nih.gov Furthermore, these cells exhibit a greater degree of lysis per C9 molecule bound compared to normal erythrocytes. nih.gov AET-treated cells, much like the most sensitive PNH cells (Type III), are readily lysed through "bystander lysis," where fluid-phase activation of complement can destroy the cells without being directly targeted. nih.gov This heightened sensitivity is confirmed by experiments showing that AET-treated red blood cells undergo complete hemolysis when exposed to complement, a phenomenon not observed in untreated cells. ashpublications.org

Lysis Susceptibility of AET-Treated Erythrocytes
Lysis ConditionObservation in AET-Treated CellsUnderlying MechanismReference
Acidified SerumHigh susceptibility to lysisPrimarily due to inactivation of MIRL nih.gov
Cobra Venom FactorInduced hemolysisDemonstrates destruction of MIRL functional activity nih.gov
Antibody-activated ComplementIncreased binding of C3 and C9Disruption of DAF and MIRL allows for enhanced complement deposition nih.gov
Fluid-phase Complement ActivationSusceptible to bystander lysisIncreased binding of membrane attack complex components nih.gov

Therapeutic Potential in Disease Models

Beyond its applications in radioprotection and hematology research, investigations into AET have revealed other potential therapeutic avenues based on its chemical properties. One significant finding is that AET functions as an inhibitor of nitric oxide synthase (NOS), affecting both constitutive and inducible forms of the enzyme. scientificlabs.co.uk This suggests a potential role in disease models where dysregulation of nitric oxide production is a key pathological feature.

In the context of nuclear medicine, research on AET's ability to protect against damage from internal radionuclides suggests it could be clinically useful. nih.gov Animal models using spermatogenesis as a biological endpoint showed that AET provided substantial protection against damage caused by incorporated radionuclides like ¹²⁵IUdR and H¹²⁵IPDM, with dose modification factors of 4.0 and 3.4, respectively. nih.gov This indicates a potential therapeutic application for mitigating biological damage in patients undergoing diagnostic or therapeutic procedures involving radionuclides. nih.gov

Sepsis and Systemic Inflammatory Responses

This compound (AET) has been investigated for its potential therapeutic effects in sepsis and systemic inflammatory conditions, primarily due to its established role as a potent, non-selective inhibitor of nitric oxide synthase (NOS). Overproduction of nitric oxide (NO) is a key factor in the pathophysiology of septic shock, leading to vasodilation, hypotension, and organ damage.

In a porcine model of streptococcal shock, a clinically relevant model for sepsis, the administration of AET demonstrated significant therapeutic benefits. The study revealed that AET improved survival rates and counteracted the severe hemodynamic deterioration associated with septic shock. Specifically, AET was shown to prevent hypotension, enhance cardiac contractility, and improve organ perfusion and tissue oxygenation. These positive outcomes are attributed to AET's ability to modulate the production of nitric oxide.

Further research in a rat model of endotoxemia, another common preclinical model for sepsis, explored the effects of AET on hepatic morphology and function. Endotoxemia is known to induce significant liver injury. While one study highlighted that AET, as a selective inhibitor of inducible nitric oxide synthase (iNOS), could be beneficial during endotoxemia, it also pointed out that its effects can be model-dependent. In a model of endotoxemia combined with hepatic ischemia-reperfusion, AET was found to aggravate liver injury, suggesting a complex interplay of factors. nih.gov In contrast, another study on early-phase endotoxemia in rats found no significant beneficial effects of AET on liver function or morphology. nih.gov These findings underscore the complexity of NOS inhibition in sepsis and the need for further research to delineate the precise conditions under which AET may be therapeutic.

A study on a porcine model of endotoxemia further elucidated the effects of AET on liver circulation. The results indicated that AET improved liver circulation and oxygen metabolism, suggesting a potential to mitigate organ damage in septic conditions. nih.gov

Other Preclinical Disease Models

Beyond sepsis, the therapeutic potential of this compound has been explored in other preclinical disease models, most notably for its radioprotective properties. A significant body of research has demonstrated the ability of AET to protect against the harmful effects of ionizing radiation.

In a key in vivo study using a mouse model, AET was shown to mitigate the biological damage caused by internal radionuclides. nih.govsnmjournals.org The research focused on spermatogenesis, a highly radiosensitive process, as a biological endpoint. The administration of AET provided substantial radioprotection against the damage induced by radioiodinated compounds, with dose modification factors (DMFs) indicating a significant protective effect. nih.govsnmjournals.org The study suggested that AET could be a clinically useful agent for mitigating damage from incorporated radionuclides. nih.govsnmjournals.org The mechanism of this radioprotection is believed to be primarily mediated by radical scavenging, thus highlighting the indirect nature of the damage caused by certain types of radiation. nih.govsnmjournals.org

A safety evaluation of AET in combination with 5-hydroxytryptophan (5-HTP) in rodent lungs further supports its potential as a radioprotectant. nih.gov The study found that the combination did not produce adverse effects on the lungs of mice, suggesting a favorable safety profile for this potential application. nih.gov

Broad-Spectrum Biological Activities of Isothiourea Derivatives

While research on the broad-spectrum biological activities of this compound itself is somewhat limited in publicly available literature, the broader class of isothiourea derivatives has been extensively studied, revealing a wide range of therapeutic possibilities.

Antimicrobial and Antifungal Research

Isothiourea derivatives have demonstrated notable antimicrobial and antifungal activities. Although specific studies focusing solely on the antimicrobial and antifungal properties of AET are not extensively documented, the general class of compounds shows promise. Research into various synthetic benzyl (B1604629) bromides and their derivatives has shown strong antibacterial and antifungal properties. dovepress.com The antimicrobial activity of these compounds is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. dovepress.com

Anti-proliferative and Anticancer Studies

The anti-proliferative and anticancer potential of isothiourea derivatives has been a significant area of investigation. Various studies have synthesized and evaluated isothiourea-containing compounds for their cytotoxic activity against different cancer cell lines. For instance, a study on 1,3-disubstituted thiourea (B124793) derivatives showed significant cytotoxic activity against human colon and prostate cancer cells, as well as leukemia cell lines, with some compounds exhibiting greater potency than the standard chemotherapy drug cisplatin. nih.gov

While direct in vitro studies on the anticancer activity of AET against specific cell lines are not widely reported in the available literature, the known inhibitory effect of AET on nitric oxide synthase is relevant. Nitric oxide has a complex and often contradictory role in cancer, being implicated in both tumor growth and suppression. Therefore, the ability of AET to modulate NO levels could have implications for cancer therapy.

Anti-HIV, Antituberculosis, and Antimalarial Investigations

The isothiourea scaffold has been explored for its potential in combating major infectious diseases, including HIV, tuberculosis, and malaria. Reverse transcriptase inhibitors are a cornerstone of HIV treatment, and various isothiourea derivatives have been investigated for their ability to inhibit this crucial viral enzyme. nih.gov

In the context of tuberculosis, the search for new and effective antitubercular agents is a global health priority. Studies have evaluated novel compounds, including dihydropyridine derivatives, for their in vitro bactericidal activities against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govjidc.org While specific data on AET's activity against M. tuberculosis is limited, the broader research into related compounds suggests that the isothiourea class is a promising area for the development of new antitubercular drugs.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for NOS Inhibition

The inhibitory activity of 2-(2-Aminoethyl)isothiourea (AETU) and related isothiourea derivatives against nitric oxide synthase (NOS) isoforms is highly dependent on specific structural features. The isothiourea core is a crucial element, acting as a guanidine (B92328) mimetic that competitively binds to the L-arginine binding site of the enzyme.

Key structural determinants for the potency and selectivity of NOS inhibition by isothiourea analogs include:

S-Alkyl Substitution : The nature of the substituent on the sulfur atom significantly influences inhibitory activity. Small alkyl groups, such as methyl and ethyl, are well-tolerated and often lead to potent inhibition. For instance, S-ethylisothiourea is a powerful inhibitor of all human NOS isozymes. However, increasing the length of the S-alkyl chain beyond two carbon atoms leads to a sharp decline in inhibitory potency. This suggests the presence of a small hydrophobic pocket in the active site that can accommodate these smaller groups.

Aminoethyl Side Chain : The 2-aminoethyl group in AETU is a key feature contributing to its activity. Substitutions on this ethylene (B1197577) side chain generally result in diminished potency.

Terminal Amino Group : The presence of the terminal amino group is important for interaction with the enzyme. AETU shows relative selectivity for the inducible NOS (iNOS) isoform compared to the endothelial (eNOS) isoform.

Nitrogen Substitution : Modification of the isothiourea nitrogens with alkyl or additional amino groups has been shown to substantially reduce NOS inhibitory potency.

The inhibition of iNOS by these compounds is dose-dependently counteracted by an excess of L-arginine, confirming their role as competitive inhibitors at the substrate binding site.

Table 1: Comparative NOS Inhibition by Isothiourea Derivatives

CompoundKey Structural FeatureRelative Potency/Selectivity
S-Methylisothiourea (SMT)S-methyl groupPotent iNOS inhibitor, relatively selective for iNOS over eNOS.
S-Ethylisothiourea (ETU)S-ethyl groupPotent, non-selective inhibitor of both eNOS and iNOS.
S-(2-Aminoethyl)isothiourea (AETU)S-(2-aminoethyl) groupPotent iNOS inhibitor, relatively selective for iNOS over eNOS.
S-n-PropylisothioureaS-n-propyl group (longer chain)Sharply reduced inhibitory activity compared to S-ethylisothiourea.

Relationship between Molecular Structure and Radioprotective Activity

The radioprotective properties of 2-(2-Aminoethyl)isothiourea are intrinsically linked to its molecular structure, primarily through its ability to inhibit nitric oxide synthase. Research indicates a clear correlation between the NO-inhibitory activity of isothiourea derivatives and their effectiveness as radioprotectants. nih.gov

The proposed mechanism suggests that by inhibiting the endogenous synthesis of nitric oxide, these compounds induce circulatory hypoxia. nih.gov This state of reduced oxygen tension in tissues makes them less sensitive to the damaging effects of ionizing radiation, as oxygen is a potent sensitizer (B1316253) of radiation-induced free radical damage.

Studies have demonstrated the substantial radioprotective capacity of AETU against damage caused by internal radionuclides. For example, it has shown significant efficacy in mitigating the damage from radioiodinated compounds. nih.gov The dose modification factor (DMF), a measure of the protective effect, highlights this capability.

Table 2: Radioprotective Efficacy of AETU Against Internal Radionuclides

RadionuclideDose Modification Factor (DMF)
125IUdR4.0 ± 1.2
H125IPDM3.4 ± 0.4
210Po-citrate (alpha emitter)2.4 ± 0.5

Interestingly, the introduction of additional sulfur-containing groups into isothiourea derivatives does not appear to enhance their radioprotective properties. nih.gov This finding reinforces the hypothesis that the primary mechanism of radioprotection for this class of compounds is their NOS-inhibitory function, rather than direct radical scavenging typically associated with aminothiols. nih.gov

Impact of Chemical Modifications on Broader Biological Profiles

Chemical modifications to the basic isothiourea structure can lead to a diverse range of biological activities beyond NOS inhibition and radioprotection, including antimicrobial and genotoxic effects. The nature and position of substituents on the molecule are critical in defining these additional biological profiles.

For instance, the synthesis and evaluation of novel S-benzylisothiourea derivatives have revealed significant antimicrobial properties. The activity is strongly influenced by the substitution pattern on the benzyl (B1604629) ring:

S-(2,4-dinitrobenzyl)isothiourea : This compound displays notable activity against Gram-positive bacteria. The presence of the nitro groups is a key structural feature for this biological effect.

S-(2,3,4,5,6-pentabromobenzyl)isothiourea : The extensive halogenation of the benzyl ring in this derivative also confers potent activity against Gram-positive bacteria.

S-2-(5-nitrofuran-2-ylmethyl)isothiourea : This modification results in a compound with appreciable genotoxicity, as determined by the Bacillus subtilis 'rec-assay' test.

These findings demonstrate that by chemically modifying the S-substituent of the isothiourea scaffold, it is possible to generate compounds with distinct biological activities. The introduction of electron-withdrawing groups (like nitro groups) or bulky, lipophilic groups (like multiple bromine atoms) on an aromatic ring attached to the sulfur atom can impart significant antimicrobial or genotoxic properties.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a vital role in deciphering the structure-activity relationships of 2-(2-Aminoethyl)isothiourea and its analogs as NOS inhibitors. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the molecular interactions governing their inhibitory activity. niscpr.res.ineurekaselect.com

QSAR studies on various classes of NOS inhibitors, including isothioureas, have identified key physicochemical properties that correlate with their biological activity. eurekaselect.com These models consistently highlight the importance of:

Hydrophobic interactions : As suggested by experimental data, the binding of inhibitors is influenced by hydrophobic interactions within the enzyme's active site. niscpr.res.ineurekaselect.com

Steric effects : The size and shape of the inhibitor are crucial for a proper fit into the binding pocket. niscpr.res.ineurekaselect.com

Electronic properties : The distribution of charge on the inhibitor molecule affects its interaction with amino acid residues in the active site. eurekaselect.com

Pharmacophore models developed for NOS inhibitors commonly feature essential elements such as hydrogen bond donors and acceptors, a hydrophobic group, and, in some cases, a positively charged moiety. eurekaselect.com These features are consistent with the known structure of isothiourea derivatives.

Molecular docking simulations further elucidate the binding modes of these inhibitors. farmaciajournal.comresearchgate.net These computational methods can predict the orientation of compounds like AETU within the L-arginine binding site of the different NOS isoforms, helping to explain the structural basis for their potency and selectivity. Theoretical analyses that assess the conformity of molecular structures to the topology of the NOS active site have been used to predict new, potent isothiourea-based inhibitors. nih.gov

Advanced Materials Science and Catalytic Applications

Role as a Precursor Ligand in Perovskite Synthesis

2-(2-Aminoethyl)isothiourea, also known by its cationic form S-(2-aminoethyl)isothiouronium (ETU), serves as a versatile organic templating cation in the synthesis of hybrid inorganic-organic perovskites. Its structural flexibility plays a crucial role in directing the formation of diverse and novel perovskite architectures, influencing their dimensionality and, consequently, their material properties.

The use of S-(2-aminoethyl)isothiouronium (ETU) as an organic cation allows for significant control over the final structure and dimensionality of hybrid metal-halide perovskites. rsc.org Research has demonstrated that by employing ETU, a range of low-dimensional perovskites can be synthesized, including two-dimensional (2D) and zero-dimensional (0D) structures. rsc.org

A notable example of this control is observed in lead-iodide systems. The 2D perovskite, (ETU)PbI₄, can be synthesized as an unstable orange phase. rsc.org Remarkably, this 2D structure undergoes a phase transformation into a stable, 0D yellow phase with the formula (ETU)₃Pb₂I₁₀. rsc.org This conversion from a 2D layered structure to a 0D structure consisting of isolated molecular units highlights the dynamic role of the ETU cation in modulating the perovskite's inorganic framework. rsc.org This transformation is accompanied by a reduction in the C-S-C bond angle of the ETU cation, indicating a significant interaction between the organic and inorganic components that dictates the final dimensionality. rsc.org

Furthermore, the ETU cation has been successfully used to create 2D layered perovskites with other metals, such as germanium and tin. For instance, (ETU)GeI₄ and (ETU)SnI₄ form corrugated "3 × 3" layered structures, which belong to the (110)-oriented 2D perovskite family. rsc.org The ability to use a single type of organic cation to produce a variety of structures, from 2D layers to 0D clusters, underscores its utility as a tool for dimensional tuning in advanced materials synthesis. rsc.org

The dimensionality of perovskites, controlled by precursor ligands like S-(2-aminoethyl)isothiouronium (ETU), has a direct and profound impact on their photophysical properties. rsc.org The diverse structures achieved using the ETU cation exhibit a wide range of optical band gaps, typically falling between 1.8 eV and 2.8 eV. rsc.org This tunability is a direct consequence of the different degrees of quantum confinement imposed by the 2D or 0D structures.

In the series of hybrid iodides synthesized with ETU, the specific combination of the metal cation and the structural arrangement governs the material's luminescent behavior. rsc.org For example, within a study of five different ETU-based hybrid iodides, only the tin-based 2D perovskite, (ETU)SnI₄, exhibited notable photoluminescence (PL) at room temperature. rsc.org This suggests that the electronic structure of the metal cation, in conjunction with the specific geometry of the perovskite lattice templated by ETU, is critical for achieving efficient radiative recombination. rsc.org The ability to modulate these fundamental optical properties by selecting the organic cation is a key strategy in designing new perovskite materials for specific optoelectronic applications.

Table 1: Properties of Perovskites Synthesized with S-(2-aminoethyl)isothiouronium (ETU) Cation This table presents data on various hybrid iodide perovskites synthesized using ETU as the organic templating cation, highlighting the resulting dimensionality and measured optical band gaps.

Compound FormulaMetal CationDimensionalityOptical Band Gap (eV)
(ETU)₄Ge₅I₁₈Germanium (Ge)2D~2.8
(ETU)GeI₄Germanium (Ge)2D~2.5
(ETU)SnI₄Tin (Sn)2D~2.2
(ETU)PbI₄Lead (Pb)2D~2.1
(ETU)₃Pb₂I₁₀Lead (Pb)0D~2.7

Organocatalysis in Organic Synthesis

The isothiourea functional group, the reactive core of 2-(2-aminoethyl)isothiourea, is a foundational element in a powerful class of organocatalysts. While the simple, achiral 2-(2-aminoethyl)isothiourea dihydrobromide is not typically used directly in complex asymmetric synthesis, its core moiety is central to the mechanism of more elaborate chiral isothiourea catalysts that enable a variety of important organic transformations. These catalysts operate as Lewis bases, activating substrates to facilitate stereocontrolled bond formation.

Isothiourea-based organocatalysts are highly effective in promoting Michael addition reactions, a fundamental method for carbon-carbon bond formation. nih.govrsc.org The catalytic cycle is generally initiated through the reaction of the isothiourea catalyst with a carboxylic acid derivative, such as an anhydride (B1165640) or an activated ester. st-andrews.ac.uk This generates a highly reactive α,β-unsaturated acyl ammonium (B1175870) species. This intermediate is a potent Michael acceptor, readily attacked by a nucleophile. st-andrews.ac.uk Concurrently, the aryloxide or carboxylate anion released during the formation of the acyl ammonium ion can act as a Brønsted base, deprotonating the pronucleophile to generate the active nucleophile for the conjugate addition. st-andrews.ac.uk This dual-activation mechanism, where the catalyst activates the electrophile and helps generate the nucleophile, is a hallmark of bifunctional thiourea (B124793) and isothiourea catalysis. rsc.orgmdpi.com

The utility of isothiourea catalysis extends to cascade reactions that follow an initial Michael addition, leading to the formation of heterocyclic structures like lactones and lactams. nih.gov In these processes, an intermolecular Michael addition first occurs, followed by an intramolecular cyclization. nih.gov This Michael addition-lactonization/lactamization cascade is a highly efficient method for constructing complex cyclic molecules from simple acyclic precursors. st-andrews.ac.uknih.gov For example, the reaction of an arylacetic acid with an α-keto-β,γ-unsaturated ester, catalyzed by a chiral isothiourea, can produce dihydropyranones through a Michael addition followed by an intramolecular lactonization step. nih.gov Similarly, using appropriate nitrogen-based nucleophiles can lead to the formation of lactams. st-andrews.ac.uk

For the synthesis of single-enantiomer products, chiral isothiourea catalysts are required, as 2-(2-aminoethyl)isothiourea itself is achiral. These chiral catalysts, such as the commercially available tetramisole (B1196661) or catalysts derived from chiral diamines, create a defined three-dimensional environment around the reactive intermediates. nih.govscispace.com This chiral pocket forces the nucleophile to approach the Michael acceptor from a specific face, resulting in the preferential formation of one enantiomer over the other. scispace.com This methodology has been successfully applied to a wide range of enantioselective transformations, including Michael additions and subsequent lactonizations, achieving excellent levels of stereocontrol, often with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%. nih.gov

Table 2: Role of the Isothiourea Moiety in Organocatalytic Cycles This table outlines the fundamental steps in isothiourea-mediated organocatalysis, showing the versatile function of the core chemical group found in 2-(2-Aminoethyl)isothiourea.

Catalytic StepRole of the Isothiourea MoietyDescription
1. Catalyst Activation Lewis BaseThe isothiourea catalyst attacks an activated carboxylic acid derivative (e.g., anhydride) to form a covalent intermediate.
2. Intermediate Formation Forms Acyl Ammonium IonA highly electrophilic α,β-unsaturated acyl ammonium ion is generated, activating the substrate as a potent Michael acceptor.
3. Pronucleophile Activation Base GenerationThe leaving group from step 1 (e.g., carboxylate) acts as a Brønsted base to deprotonate the pronucleophile, preparing it for attack.
4. Stereocontrolled Reaction Chiral ScaffoldingIn chiral catalysts, the isothiourea backbone provides a defined stereochemical environment, directing the nucleophilic attack to one face of the electrophile.
5. Product Formation & Catalyst Turnover Leaving GroupThe catalyst is expelled upon intramolecular cyclization (lactonization/lactamization) or reaction with a terminating agent, regenerating the catalyst for the next cycle.

Analytical and Characterization Methodologies in Research

Advanced Purification Techniques for Research-Grade Material

Achieving research-grade purity of 2-(2-Aminoethyl)isothiourea dihydrobromide, a hygroscopic crystalline solid, relies predominantly on recrystallization techniques. The selection of an appropriate solvent system is critical to ensure the effective removal of impurities while maximizing the yield of the purified compound.

Commonly, the salt is crystallized from either absolute ethanol (B145695)/ethyl acetate (B1210297) or methanol. chemdad.com The process involves dissolving the compound in the minimum amount of the chosen solvent or solvent mixture at an elevated temperature, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration. It is crucial to store the purified, dry material in a desiccated environment to prevent moisture absorption. chemdad.com

A critical consideration in the purification of this compound is its thermal stability. Reports indicate that the compound undergoes decomposition when refluxed in ethanol for 16 hours or in water for as little as 30 minutes. chemdad.com This thermal instability underscores the necessity of employing controlled, lower-temperature conditions during the purification process to avoid the formation of degradation products.

While recrystallization is a primary method, for applications demanding the highest purity, other advanced techniques such as high-performance liquid chromatography (HPLC) could theoretically be employed, though specific protocols for this compound are not widely documented in publicly available literature.

Interactive Table: Purification Parameters for this compound

ParameterDetailsSource
Purification Method Recrystallization chemdad.com
Recommended Solvents Absolute Ethanol/Ethyl Acetate or Methanol chemdad.com
Key Consideration Avoid high temperatures (refluxing) due to decomposition. chemdad.com
Storage Dry, hygroscopic-free conditions. chemdad.com

Spectroscopic and Diffraction-Based Characterization in Research

To confirm the identity and purity of this compound, a suite of spectroscopic and diffraction techniques is utilized. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. While a specific, detailed analysis of the ¹H NMR spectrum for this compound is not readily available in the surveyed literature, a spectrum is noted to be available from Tokyo Kasei Kogyo Company, Ltd. in the PubChem database. Generally, one would expect to observe signals corresponding to the aminoethyl protons and the exchangeable protons of the amino and isothiourea groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl chain and the carbon of the isothiourea group. However, specific chemical shift data and peak assignments are not widely published.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the primary amine and isothiourea groups, C-H stretching of the ethyl group, C-N stretching, and the C=N stretching of the isothiourea moiety. A detailed interpretation of the FT-IR spectrum with specific peak assignments for this compound is not extensively documented in the available scientific literature.

Interactive Table: Spectroscopic and Diffraction Data for this compound

Analytical TechniqueExpected InformationAvailability of Detailed Research Findings
¹H NMR Spectroscopy Proton environment and connectivity.Spectrum noted in PubChem, but detailed analysis is not publicly available.
¹³C NMR Spectroscopy Carbon skeleton of the molecule.Specific chemical shift data is not widely published.
FT-IR Spectroscopy Presence of functional groups (N-H, C-H, C-N, C=N).Detailed peak analysis is not extensively documented.
X-ray Diffraction Precise 3D molecular structure and crystal packing.No publicly available crystal structure data.

Toxicological Considerations in Research Contexts

Acute Toxicity Profiles for Research Safety

The acute toxicity of 2-(2-Aminoethyl)isothiourea dihydrobromide (AET) has been evaluated in animal models to establish safety profiles for research purposes. The median lethal dose (LD50), a standard measure of acute toxicity, varies significantly depending on the route of administration. ccohs.canih.gov In mice, the oral route shows the lowest toxicity, while the intravenous route is the most toxic. usda.gov

Data indicates that AET is classified as harmful if swallowed. nih.govsigmaaldrich.com Studies in mice have established specific LD50 values for oral, subcutaneous, intraperitoneal, and intravenous administration. These findings are critical for researchers in determining appropriate handling procedures and safety precautions.

Acute Toxicity of this compound in Mice

Below is an interactive table summarizing the LD50 values for AET in mice across different administration routes.

Administration RouteLD50 (mg/kg)
Oral1600
Intraperitoneal (i.p.)480
Subcutaneous (s.c.)280
Intravenous (i.v.)100

This data is based on studies conducted in mice and provides a comparative measure of acute toxicity.

Metabolite Identification and Toxicological Implications

The biological effects and toxicological profile of this compound are intrinsically linked to its metabolic transformation. In aqueous solutions and under physiological conditions, AET is known to undergo a significant chemical rearrangement. wikipedia.org

The primary metabolic process is an intramolecular transguanylation, where AET converts to 2-mercaptoethylguanidine (B74900) (MEG) and its corresponding disulfide form, bis(2-guanidoethyl) disulfide. nih.gov This conversion is considered a key activation step, as the resulting thiol group in MEG is largely responsible for the compound's radioprotective and biological activities. wikipedia.orgnih.gov The formation of these active metabolites is crucial for the intended pharmacological effect in research contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Aminoethyl)isothiourea dihydrobromide, and how can its purity and structural integrity be validated?

  • Synthesis : The compound is synthesized by refluxing thiourea with 2-bromoethylamine hydrobromide in isopropanol, followed by crystallization . Alternative methods include solvent-free reactions to optimize yield.
  • Characterization :

  • X-ray diffraction (single-crystal analysis) confirms molecular packing and hydrogen-bonding networks .
  • HPLC (≥98% purity) is used to assess purity .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., -NH₂, -SC(=NH)NH₂) and hydrogen bromide counterions .

Q. What biochemical roles does this compound play, particularly in nitric oxide synthase (NOS) inhibition?

  • Mechanism : It non-selectively inhibits all NOS isoforms (nNOS, eNOS, iNOS) by competing with L-arginine binding. Ki values are 1.8 µM (nNOS), 2.1 µM (eNOS), and 0.59 µM (iNOS) .
  • Experimental Design : Use recombinant NOS isoforms in vitro with NADPH consumption assays or NO-sensitive electrodes to measure inhibition kinetics .

Q. How should researchers handle safety concerns related to this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin/Eye Irritant Category 2. Use PPE (gloves, goggles) in ventilated areas .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How does this compound enable tunable broadband emission in low-dimensional perovskites?

  • Application : As a ligand in 2D lead bromide perovskites, it bridges inorganic layers (PbBr₆ octahedra), modulating electronic structure for LED applications .
  • Methodology :

  • Adjust ligand-to-PbBr₂ ratios during wet chemistry synthesis.
  • Use photoluminescence (PL) spectroscopy to correlate emission spectra with ligand-induced quantum confinement .

Q. What strategies resolve contradictions in NOS isoform inhibition efficacy?

  • Data Analysis :

  • Molecular docking reveals steric clashes in nNOS versus iNOS active sites, explaining higher iNOS affinity .
  • Mutagenesis studies (e.g., substituting Glu592 in iNOS) validate residue-specific interactions .
    • Experimental Controls : Include L-NMMA (selective iNOS inhibitor) to isolate isoform contributions in cell-based assays .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Key Modifications :

  • Replace the isothiourea group with guanidine to assess amidine-specific effects .
  • Introduce imidazole derivatives to enhance histamine receptor antagonism .
    • Assays :
  • Measure IC₅₀ in vascular relaxation models (e.g., rat aortic rings) for cardiovascular applications .
  • Use radioligand binding assays to quantify receptor affinity .

Q. What analytical techniques quantify the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS over 24 hours.
  • Detect hydrolysis products (e.g., thiourea derivatives) using tandem mass spectrometry .

Key Research Considerations

  • Contradictions : Variability in NOS inhibition efficacy across studies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes from identical expression systems .
  • Emerging Applications : Explore its role in redox-modulating therapies (e.g., radiation protection) via thiourea-mediated free radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)isothiourea dihydrobromide
Reactant of Route 2
2-(2-Aminoethyl)isothiourea dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.